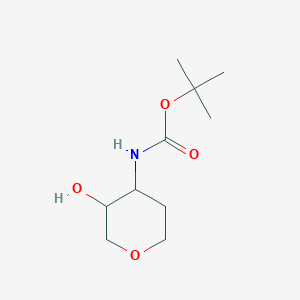

tert-Butyl (3-hydroxytetrahydro-2H-pyran-4-yl)carbamate

Description

tert-Butyl (3-hydroxytetrahydro-2H-pyran-4-yl)carbamate is a carbamate-protected amine derivative featuring a tetrahydropyran (THP) ring substituted with a hydroxyl group at position 3 and a tert-butoxycarbonyl (Boc) group at position 2. This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, particularly those targeting protease enzymes or kinase inhibitors. The Boc group serves as a protective moiety for the amine, enabling selective reactivity during multi-step syntheses . Its structural features, including the hydroxyl group and THP ring, contribute to its conformational flexibility and hydrogen-bonding capabilities, which are critical for interactions in drug-receptor complexes .

Properties

IUPAC Name |

tert-butyl N-(3-hydroxyoxan-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKVNKDJIRDXRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-hydroxytetrahydro-2H-pyran-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-hydroxytetrahydro-2H-pyran-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-hydroxytetrahydro-2H-pyran-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3-hydroxytetrahydro-2H-pyran-4-yl)carbamate serves as a valuable building block in the synthesis of biologically active compounds. Its unique structural features allow for modifications that can enhance pharmacological properties.

Synthesis of Bioactive Molecules

The compound's ability to undergo various chemical reactions makes it a versatile precursor in synthesizing complex molecules. For instance, it can be used to create derivatives that exhibit anti-inflammatory and neuroprotective effects. Studies have shown that similar compounds can inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease research .

Organic Synthesis

In organic chemistry, this compound is utilized in the development of new synthetic methodologies. Its stability and reactivity facilitate the formation of diverse chemical structures.

Reaction Mechanisms

The compound participates in various reaction mechanisms, including:

- Nucleophilic Substitution : It can act as a nucleophile or electrophile depending on the reaction conditions.

- Formation of Carbamates : It can react with amines to form carbamate derivatives, which are important in drug development.

Material Science Applications

The unique properties of this compound also extend into material science, where it may be used to develop new polymers or coatings with specific functionalities.

Polymer Chemistry

Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Its hydrophilic nature could improve the water retention capacity of polymeric materials, making them suitable for applications in agriculture and environmental technology.

Neuroprotective Effects

A study demonstrated that derivatives of this compound exhibited protective effects against oxidative stress in neuronal cells. The mechanism involved the reduction of TNF-alpha levels and free radical scavenging activities, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Synthetic Pathways

In synthetic organic chemistry, researchers have explored various pathways to synthesize this compound efficiently. For example, one method involves the use of di-tert-butyl dicarbonate as a protecting group during the synthesis process, which enhances yield and purity .

Mechanism of Action

The mechanism of action of tert-butyl (3-hydroxytetrahydro-2H-pyran-4-yl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups. The compound can be deprotected under mild acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl (3-hydroxytetrahydro-2H-pyran-4-yl)carbamate and analogous compounds, based on synthetic routes, functional groups, and applications:

Functional Group Impact on Reactivity

- Hydroxyl vs. Amino Groups: The hydroxyl group in this compound enables hydrogen-bond donor activity, enhancing solubility and target binding. In contrast, amino-substituted analogs (e.g., tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate) are more nucleophilic, favoring coupling reactions in peptide synthesis .

- Stereochemistry: Stereospecific derivatives (e.g., (3R,4R)-configured compounds) exhibit distinct biological activities due to spatial alignment with chiral binding pockets, unlike the racemic or non-chiral parent compound .

Research Findings and Limitations

- Catalytic Activity : The hydroxyl group in this compound participates in hydrogen-bond networks critical for enzyme inhibition, as evidenced by its use in hepatitis C NS3/4A protease inhibitors .

- Limitations: Unlike amino-substituted analogs, the hydroxyl group limits direct nucleophilic reactivity, necessitating additional activation steps (e.g., Mitsunobu reactions) for further derivatization .

- Comparative Toxicity: No significant toxicity data exist for this compound, whereas fluorinated analogs may pose bioaccumulation risks due to fluorine’s persistence .

Biological Activity

tert-Butyl (3-hydroxytetrahydro-2H-pyran-4-yl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.26 g/mol

- CAS Number : 1931934-93-8

The compound contains a tetrahydropyran moiety and a carbamate functional group, which are crucial for its biological interactions. The hydroxyl group on the tetrahydropyran ring enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis and biological studies .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound has been studied for its potential role as an enzyme inhibitor, particularly in pathways related to neurodegenerative diseases.

- Enzyme Inhibition : It has shown promise as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease .

- Neuroprotective Effects : In vitro studies indicate that this compound may protect neuronal cells from oxidative stress induced by amyloid-beta peptides, which are implicated in Alzheimer's pathology. The compound's hydroxyl group is believed to contribute to its antioxidant properties .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Neuroprotection Against Amyloid-beta :

- Cytotoxicity Assessment :

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the tetrahydropyran ring.

- Introduction of the carbamate group through reactions with isocyanates or carbamates.

- Optimization of reaction conditions such as temperature and solvent choice to enhance yield and purity .

Industrial Applications

Due to its unique properties, this compound is not only useful in academic research but also has potential applications in:

- Pharmaceutical Development : As a lead compound for designing new drugs targeting neurodegenerative diseases.

- Chemical Intermediates : In the synthesis of other complex organic molecules used in various industrial applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-butyl carbamate | Simple carbamate structure | Limited biological activity |

| Thiazole derivatives | Contains thiazole ring | Antimicrobial properties |

| Tetrahydropyran derivatives | Similar ring structure | Diverse medicinal applications |

This compound stands out due to its combination of functional groups, which confer distinct chemical and biological properties compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.